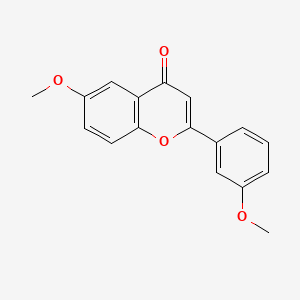
4-(Methoxymethyl)phenol
Overview
Description
4-(Methoxymethyl)phenol, also known as α-methoxy-p-cresol, is an organic compound with the molecular formula C8H10O2. It is a derivative of phenol, where a methoxymethyl group is attached to the para position of the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
The primary target of 4-(Methoxymethyl)phenol is the covalent flavoprotein vanillyl-alcohol oxidase . This enzyme acts on a wide range of 4-hydroxybenzylic compounds .
Mode of Action
The catalytic mechanism for the oxidative demethylation of this compound by vanillyl-alcohol oxidase has been studied . The carbonylic oxygen atom from the product 4-hydroxybenzaldehyde originates from a water molecule . It is proposed that, upon reduction, a binary complex is produced composed of the p-quinone methide of this compound and reduced enzyme .
Biochemical Pathways
The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .
Result of Action
The result of the action of this compound involves the formation of 4-hydroxybenzaldehyde . This is achieved through the oxidative demethylation process catalyzed by the enzyme vanillyl-alcohol oxidase .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methoxymethyl)phenol can be synthesized through several methods. One common approach involves the reaction of p-cresol with formaldehyde and methanol in the presence of an acid catalyst. This reaction leads to the formation of the methoxymethyl group at the para position of the phenol ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control .
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or aldehydes.
Reduction: Reduction reactions can convert it to different hydroxy derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, aldehydes, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Methoxymethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: Similar in structure but lacks the methoxymethyl group.
4-Hydroxybenzyl alcohol: Contains a hydroxymethyl group instead of a methoxymethyl group.
4-Methoxybenzyl alcohol: Similar but with a methoxy group directly attached to the benzyl position .
Uniqueness
4-(Methoxymethyl)phenol is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-(methoxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-10-6-7-2-4-8(9)5-3-7/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXXIALEMINDAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074746 | |
| Record name | Phenol, 4-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5355-17-9 | |
| Record name | 4-(Methoxymethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5355-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methoxymethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005355179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-(methoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methoxy-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-(METHOXYMETHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17CJ5983VN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity of 4-(Methoxymethyl)phenol described in the research?
A1: this compound acts as a substrate for the enzyme vanillyl-alcohol oxidase (VAO). VAO catalyzes the oxidative demethylation of this compound to 4-hydroxybenzaldehyde. [, , , , , ] This enzymatic reaction is part of the degradation pathway of aromatic compounds in certain fungi like Penicillium simplicissimum. []
Q2: Can you elaborate on the mechanism of this compound's interaction with vanillyl-alcohol oxidase?
A2: The catalytic mechanism involves the formation of a p-quinone methide intermediate. [, , , , ] During the reaction, the carbonylic oxygen atom in the product, 4-hydroxybenzaldehyde, originates from a water molecule. [, , ] Aspartic acid at position 170 (Asp-170) in VAO plays a crucial role in the enzyme's catalytic activity by influencing its redox potential and facilitating the formation of the p-quinone methide intermediate. []
Q3: How does the structure of this compound relate to its activity with vanillyl-alcohol oxidase?
A3: The 4-hydroxybenzyl moiety in this compound is crucial for substrate recognition by VAO. [] This structural feature likely facilitates the formation of the p-quinone methide intermediate during the enzymatic reaction. Further research on structural analogs could provide more detailed information on structure-activity relationships.
Q4: What is the significance of the covalent flavin cofactor in vanillyl-alcohol oxidase when interacting with this compound?
A4: The covalent flavin adenine dinucleotide (FAD) cofactor in VAO is essential for its catalytic activity. [, , ] During the oxidation of this compound, the FAD molecule undergoes reduction, which is a rate-determining step in the overall reaction. [, , ] His-61 plays a crucial role in the autocatalytic flavinylation process of VAO, enabling the covalent attachment of FAD. []
Q5: Where is vanillyl-alcohol oxidase located within Penicillium simplicissimum?
A5: Vanillyl-alcohol oxidase is found in both the peroxisomes and the cytosol of Penicillium simplicissimum. [] The enzyme's dual localization suggests a potential role in cellular detoxification processes, considering that hydrogen peroxide is produced during the enzymatic reaction.
Q6: What other enzymes are induced alongside vanillyl-alcohol oxidase in Penicillium simplicissimum when grown on this compound?
A6: Growth of Penicillium simplicissimum on this compound induces the production of both vanillyl-alcohol oxidase and a catalase-peroxidase. [, , ] This co-induction suggests a coordinated cellular response to manage the hydrogen peroxide generated during the oxidative demethylation of this compound.
Q7: Are there any known inhibitors of vanillyl-alcohol oxidase activity on this compound?
A7: While not directly inhibiting the enzyme's action on this compound, isoeugenol can prevent the induction of VAO in Penicillium simplicissimum when grown on veratryl alcohol. [, ] This suggests a regulatory mechanism for VAO expression depending on the specific aromatic substrate present.
Q8: Has this compound been identified in any other organisms besides Penicillium simplicissimum?
A8: Yes, this compound has been identified in various other organisms. Studies have reported its presence in the roots of Brassica rapa [], the red algae Bostrychia radicans [], and the stem bark of Trilepisium madagascriense. [] These findings suggest a potentially wider distribution of this compound in nature.
Q9: What is the molecular formula and weight of this compound?
A9: The molecular formula of this compound is C8H10O2. Its molecular weight is 138.16 g/mol. []
Q10: Are there any reported spectroscopic data available for this compound?
A10: While the provided research papers do not delve into specific spectroscopic details, the crystal structure of this compound has been determined. [] The crystallographic data revealed two independent molecules within the asymmetric unit, with the methoxy group displaying disorder. This information highlights the importance of structural studies in understanding the compound's properties.
Q11: Are there any applications of this compound in synthetic chemistry?
A11: One study describes the use of this compound as a building block in the multi-step synthesis of 4-(((6-amino-7_H_[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methoxy)methyl)-2,6-dimethoxyphenol and its derivatives. [] These compounds displayed promising antioxidant activity in DPPH and FRAP assays. This research highlights the potential of this compound as a starting material for synthesizing molecules with biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1201424.png)
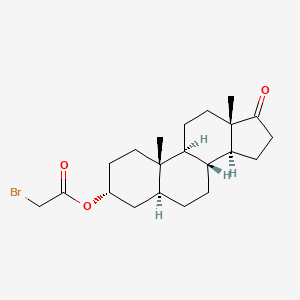
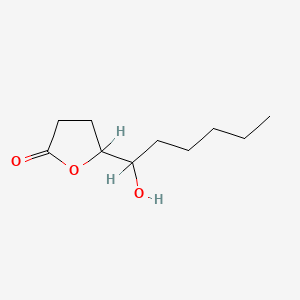
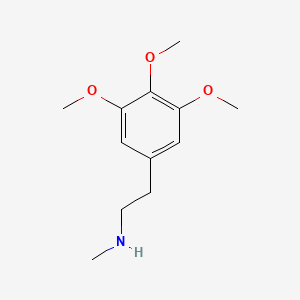



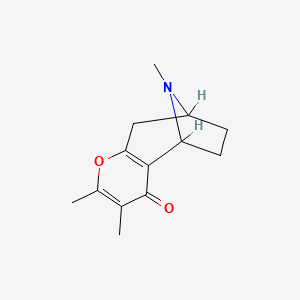


![ETHYL 1-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B1201441.png)
![N-[5-[2-(4-morpholinyl)ethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1201442.png)
![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(2-furylcarbonyl)piperazino]-1-ethanone](/img/structure/B1201443.png)
